3-Cyclopropyl-6-fluoro-2-methylpyridine
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Overview
Description
3-Cyclopropyl-6-fluoro-2-methylpyridine is a chemical compound that belongs to the class of fluorinated pyridines. This compound is characterized by the presence of a cyclopropyl group, a fluorine atom, and a methyl group attached to a pyridine ring. The unique combination of these substituents imparts distinct chemical and physical properties to the compound, making it valuable in various scientific research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Cyclopropyl-6-fluoro-2-methylpyridine can be achieved through several synthetic routes. One common method involves the fluorination of pyridine derivatives. For instance, the fluorination of pyridine by complex AlF3 and CuF2 at high temperatures (450–500 °C) can yield fluorinated pyridines . Another approach involves the reaction of 3-bromo-2-nitropyridine with Bu4N+F− in DMF at room temperature to form 2-fluoro-3-bromopyridine .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The choice of reagents, catalysts, and reaction conditions is crucial to achieve efficient production. Industrial methods may also involve continuous flow processes to enhance scalability and reduce production costs.
Chemical Reactions Analysis
Types of Reactions
3-Cyclopropyl-6-fluoro-2-methylpyridine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding pyridine N-oxides.
Reduction: Reduction reactions can convert the compound into different reduced forms.
Substitution: The fluorine atom and other substituents can be replaced by other functional groups through nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Reagents like sodium hydride (NaH) and potassium tert-butoxide (KOtBu) are often employed in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyridine N-oxides, while substitution reactions can produce a variety of functionalized pyridine derivatives.
Scientific Research Applications
3-Cyclopropyl-6-fluoro-2-methylpyridine has diverse applications in scientific research, including:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Medicine: Explored for its potential as a pharmaceutical intermediate or active ingredient.
Industry: Utilized in the development of advanced materials and agrochemicals.
Mechanism of Action
The mechanism of action of 3-Cyclopropyl-6-fluoro-2-methylpyridine involves its interaction with specific molecular targets and pathways. The presence of the fluorine atom can enhance the compound’s binding affinity to certain enzymes or receptors, thereby modulating their activity. The cyclopropyl and methyl groups may also influence the compound’s overall reactivity and stability.
Comparison with Similar Compounds
Similar Compounds
2-Fluoropyridine: A simpler fluorinated pyridine with a single fluorine atom.
2,6-Difluoropyridine: Contains two fluorine atoms at positions 2 and 6 on the pyridine ring.
3-Bromo-2-fluoropyridine: Features both bromine and fluorine substituents on the pyridine ring.
Uniqueness
3-Cyclopropyl-6-fluoro-2-methylpyridine is unique due to the presence of the cyclopropyl group, which imparts additional steric and electronic effects compared to simpler fluorinated pyridines
Properties
Molecular Formula |
C9H10FN |
---|---|
Molecular Weight |
151.18 g/mol |
IUPAC Name |
3-cyclopropyl-6-fluoro-2-methylpyridine |
InChI |
InChI=1S/C9H10FN/c1-6-8(7-2-3-7)4-5-9(10)11-6/h4-5,7H,2-3H2,1H3 |
InChI Key |
OZYPHGBTIRSEAH-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=CC(=N1)F)C2CC2 |
Origin of Product |
United States |
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